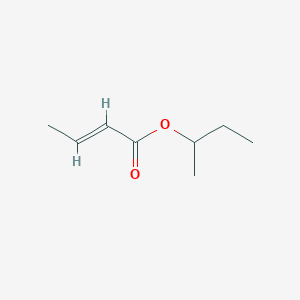
sec-Butyl Crotonate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sec-Butyl Crotonate involves anionic polymerization techniques. An effective method employs 1,1-Diphenylhexyllithium as an initiator to prepare Poly(sec-Butyl Crotonate) (Poly(SBC)), showcasing its potential in producing materials with high glass transition temperatures and extensibility below these temperatures compared to poly(methyl methacrylate) (Poly(MMA)) (Isono, Kawai, Kazama, & Takeuchi, 1994). Another synthesis approach involves the reaction of crotonic acid with sec-butyl alcohol, followed by reaction with n-butylmagnesium bromide, leading to the formation of sec-butyl 3-methylheptanoate. This method highlights a novel and highly pure production of 3-methylheptanoic acid, demonstrating the compound's versatility in synthesis processes (Wei, 2010).
Molecular Structure Analysis
The molecular structure of sec-Butyl Crotonate and its polymers can be characterized by various spectroscopic techniques, revealing insights into their configuration and conformation. For example, studies on the polymerization of tert-butyl crotonate have shown the formation of polymers with high stereoregularity, indicating a precise molecular structure that impacts the material's properties (Ute, Asada, & Hatada, 1996).
Chemical Reactions and Properties
Sec-Butyl Crotonate undergoes various chemical reactions, including oxidative-dehydrogenation to produce unsaturated acids such as acrylate and crotonate. These reactions are facilitated by catalysts like Au/TiO2, demonstrating the compound's reactivity and potential for generating valuable chemical products (McEntee, Tang, Neurock, & Yates, 2014).
Physical Properties Analysis
The physical properties of Poly(sec-Butyl Crotonate), such as its high glass transition temperature and flexibility, make it a candidate for optical material applications. These properties are significantly influenced by the molecular structure and the synthesis method, indicating the importance of controlled polymerization processes (Isono et al., 1994).
Chemical Properties Analysis
The chemical properties of sec-Butyl Crotonate, including its reactivity in polymerization and its role in the synthesis of various chemical products, underscore its utility in organic synthesis and material science. The ability to undergo reactions with lithium aluminum hydride under polymerization conditions to form high polymers illustrates its chemical versatility and application potential (Tsuruta, Makimoto, & Miyazako, 1967).
Applications De Recherche Scientifique
Synthesis of Thermally Stable Polymers : Sec-Butyl Crotonate has been used in the synthesis of alkyl crotonates bearing tert-alkyl groups. These are polymerized using an anionic catalyst to produce polymers with poly(substituted methylene) structures. The introduction of certain groups can increase the glass transition temperature and thermal decomposition temperature of the polymer, making it potentially useful for high-temperature applications (Matsumoto, Horie, & Otsu, 1991).
Improved Synthetic Methods : In the synthesis of 3-methylheptanoic acid, sec-Butyl Crotonate has been used to protect the carbonyl group. This improved method results in a highly pure final product, showcasing sec-Butyl Crotonate’s role in facilitating more efficient and effective synthetic chemical processes (Li Wei, 2010).
Optical Material Applications : Poly(sec-butyl crotonate) (poly(SBC)) prepared by anionic polymerization has shown similar optical properties to poly(methyl methacrylate) but with higher extensibility below its glass transition temperature. This indicates potential applications of sec-Butyl Crotonate in creating optical materials with high flexibility and service temperature (Isono, Kawai, Kazama, & Takeuchi, 1994).
Polymerization and Catalysis : The reaction of sec-Butyl Crotonate with lithium aluminum hydride under polymerization conditions shows that the sec-Butyl variant can lead to high polymers, indicating its utility in various polymerization processes and potential catalytic activities (Tsuruta, Makimoto, & Miyazako, 1967).
Biobased n-Butanol Production : In the context of renewable energy and materials, sec-Butyl Crotonate is involved in the optimization process for the reduction of n-Butyl Crotonate to n-Butanol, a valuable fuel and commodity chemical. This demonstrates its role in sustainable chemical processes (Schweitzer, Mullen, Boateng, & Snell, 2015).
Lewis Pair Polymerization : Research indicates that sec-Butyl Crotonate can be effectively polymerized using Lewis pairs, producing high-molecular-weight polymers. This process is significant for developing new materials with potentially enhanced properties (McGraw & Chen, 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
butan-2-yl (E)-but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-6-8(9)10-7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKJZWSUVDRWQU-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC(=O)/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701030320 | |
| Record name | sec-Butyl (2E)-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701030320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sec-Butyl Crotonate | |
CAS RN |
10371-45-6, 44917-51-3 | |
| Record name | 1-Methylpropyl (2E)-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10371-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, 1-methylpropyl ester, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010371456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | sec-Butylcrotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044917513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | sec-Butyl (2E)-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701030320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sec-Butyl Crotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



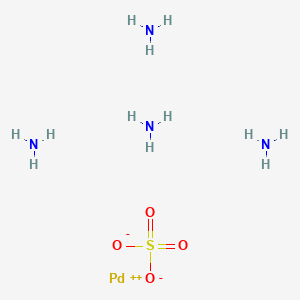
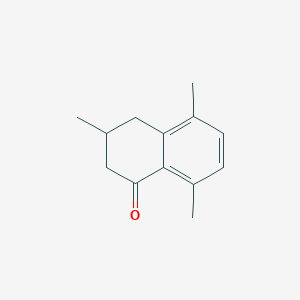
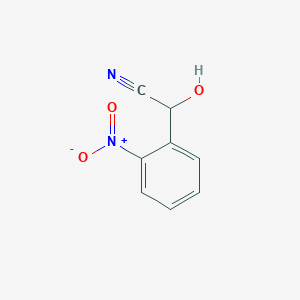
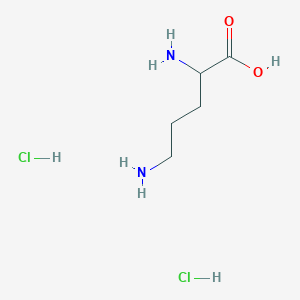
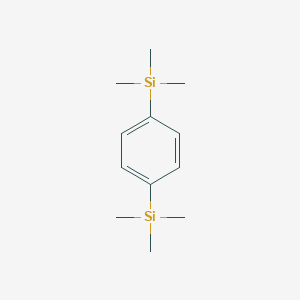
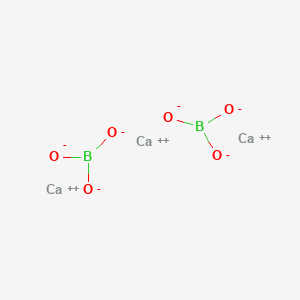
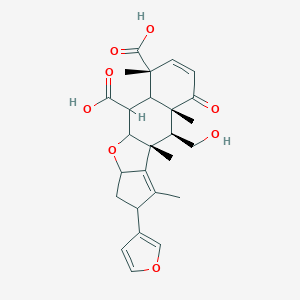
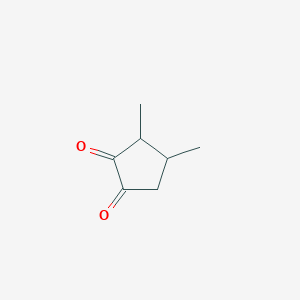
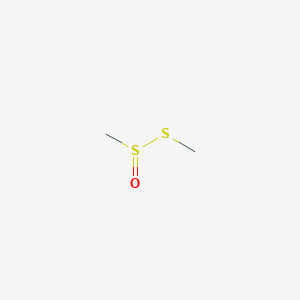
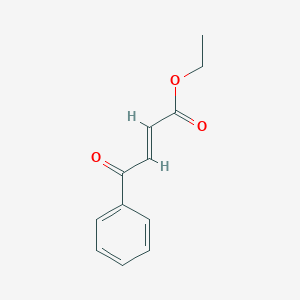
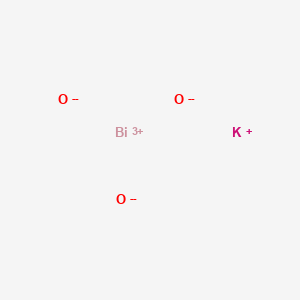
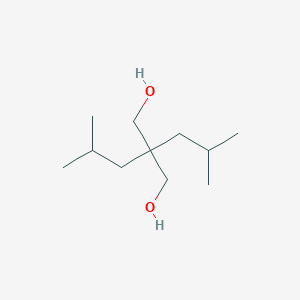
![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)
